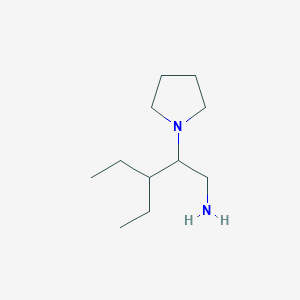

3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine

Description

Structural Characterization and Physicochemical Properties of 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine

The comprehensive analysis of 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine requires detailed examination of its molecular structure, stereochemical features, and fundamental physicochemical characteristics. This compound demonstrates remarkable structural complexity through its incorporation of multiple functional groups within a single molecular framework, creating opportunities for diverse intermolecular interactions and conformational arrangements. The presence of both aliphatic and heterocyclic components contributes to its unique chemical identity and distinguishes it from simpler amine derivatives.

The compound's structural features encompass a pentane carbon chain bearing an ethyl substituent at the third carbon position, a pyrrolidine ring attached to the second carbon, and a terminal primary amine group. This arrangement creates multiple sites for potential chemical reactivity and influences the overall molecular geometry. The pyrrolidine ring system introduces additional conformational flexibility while simultaneously constraining certain molecular motions, resulting in a balance between structural rigidity and dynamic behavior that characterizes this compound's chemical properties.

Molecular Architecture and Stereochemical Considerations

The molecular architecture of 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine exhibits sophisticated three-dimensional organization arising from its multiple substituents and heterocyclic components. The compound features a primary carbon chain of five atoms, creating the fundamental pentanamine backbone, with strategic placement of functional groups that generate distinct spatial arrangements. The pyrrolidine substituent introduces a five-membered saturated nitrogen heterocycle, while the ethyl group provides additional carbon framework extension, collectively creating a molecule with significant stereochemical complexity.

The stereochemical considerations for this compound involve multiple chiral centers and conformational possibilities that influence its overall molecular behavior. The second carbon atom of the pentane chain represents a potential stereogenic center due to the presence of four different substituents: the pyrrolidine ring, the ethyl-substituted carbon chain portion, the terminal aminomethyl group, and a hydrogen atom. This stereochemical arrangement creates the possibility for enantiomeric forms, each potentially exhibiting distinct physical and chemical properties.

International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established protocols for complex amine derivatives containing heterocyclic substituents. The complete systematic name, 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine, precisely describes the molecular constitution through systematic identification of the parent carbon chain, substituent positions, and functional group locations. The nomenclature begins with identification of the longest continuous carbon chain, comprising five carbon atoms, which establishes the pentane foundation for the systematic name.

The positional descriptors within the systematic name indicate specific attachment sites for each substituent group. The pyrrolidin-1-yl designation specifies attachment of the pyrrolidine ring through its nitrogen atom to the second carbon of the pentane chain, while the 3-ethyl notation indicates ethyl substitution at the third carbon position. The terminal -1-amine suffix identifies the primary amine functional group located at the first carbon atom of the pentane chain, completing the comprehensive structural description.

Constitutional isomerism possibilities for this molecular formula encompass numerous structural arrangements involving different connectivity patterns between the carbon atoms, nitrogen atoms, and functional groups. Alternative constitutional isomers could include compounds with different carbon chain lengths, varied positions of the ethyl substituent, alternative attachment points for the pyrrolidine ring, or different arrangements of the amine functionality. These constitutional alternatives would each possess distinct chemical and physical properties despite sharing the same molecular formula.

Conformational Analysis of Pyrrolidine Substituent

The pyrrolidine substituent within 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine exhibits characteristic conformational behavior typical of five-membered saturated heterocycles. The pyrrolidine ring adopts puckered conformations to minimize torsional strain and steric interactions between adjacent carbon atoms and their associated hydrogen atoms. The ring puckering involves out-of-plane displacement of carbon atoms, creating envelope or half-chair conformations that rapidly interconvert through pseudorotational processes.

The conformational dynamics of the pyrrolidine ring significantly influence the overall molecular shape and flexibility of 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine. The ring nitrogen atom, serving as the attachment point to the pentane backbone, experiences conformational changes that affect the spatial orientation of the entire heterocyclic system relative to the main carbon chain. These conformational variations create different three-dimensional molecular arrangements that influence intermolecular interactions and chemical reactivity patterns.

The rotational freedom around the carbon-nitrogen bond connecting the pyrrolidine ring to the pentane chain introduces additional conformational complexity. This rotation allows the heterocyclic system to adopt various orientations relative to the carbon backbone, creating multiple accessible conformational states. The energy barriers between these conformational states are typically low enough to permit rapid interconversion at ambient temperatures, resulting in a dynamic molecular system with multiple populated conformations in solution.

Electronic Structure and Charge Distribution Patterns

The electronic structure of 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine reflects the combined influence of its multiple functional groups and heteroatoms on the overall electron distribution within the molecule. The presence of two nitrogen atoms, located in the pyrrolidine ring and the terminal amine group, creates regions of increased electron density that significantly influence the compound's chemical behavior. These nitrogen atoms possess lone pairs of electrons that participate in various intermolecular interactions and contribute to the compound's basicity characteristics.

The charge distribution patterns within the molecule demonstrate polarization effects arising from the electronegativity differences between carbon, nitrogen, and hydrogen atoms. The nitrogen atoms develop partial negative charges due to their higher electronegativity compared to carbon, while adjacent carbon atoms acquire slight positive character. This charge separation creates dipole moments within the molecular framework that influence solubility, intermolecular interactions, and chemical reactivity patterns.

The molecular orbital structure encompasses both bonding and non-bonding electron pairs distributed throughout the carbon-nitrogen framework. The highest occupied molecular orbitals primarily involve the nitrogen lone pairs, which represent the most readily available electrons for chemical reactions. These orbitals determine the compound's nucleophilic character and its tendency to participate in protonation reactions, coordination complexes, and other electron-pair donation processes.

Properties

IUPAC Name |

3-ethyl-2-pyrrolidin-1-ylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-10(4-2)11(9-12)13-7-5-6-8-13/h10-11H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYYWWMJRUVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CN)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The primary synthetic strategy for preparing 3-ethyl-2-(pyrrolidin-1-yl)pentan-1-amine involves nucleophilic substitution of an α-bromoketone intermediate with pyrrolidine, followed by reduction or amination steps to yield the target amine. This approach is supported by analogous syntheses of related pyrrolidinyl pentanones and amines reported in the literature.

- Preparation of α-bromoketone intermediate: Starting from a pentanone derivative, α-bromination is performed to introduce a bromine atom at the α-position relative to the ketone.

- Nucleophilic substitution with pyrrolidine: The α-bromoketone is reacted with pyrrolidine in an ether or ethanol solvent under cooling conditions to substitute the bromine with the pyrrolidinyl group.

- Workup and purification: The reaction mixture is subjected to aqueous workup, acid-base extraction, and recrystallization to isolate the pure pyrrolidinyl pentanone.

- Reduction or amination: Further chemical transformations convert the ketone to the corresponding amine, typically by reductive amination or other amine introduction methods.

This methodology is exemplified in the synthesis of 1-aryl-2-pyrrolidin-1-yl-pentan-1-ones, which are structurally similar to 3-ethyl-2-(pyrrolidin-1-yl)pentan-1-amine, as described in a detailed procedure involving α-bromoketones and pyrrolidine.

Detailed Procedure Based on Literature

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | α-Bromoketone (10 mmol), Et2O (10 mL), ice bath cooling | Dissolve α-bromoketone in ether and cool | Preparation for nucleophilic substitution |

| 2 | Pyrrolidine (22 mmol), added all at once | Addition causes color change and oil formation | Formation of pyrrolidinyl substituted intermediate |

| 3 | Stirring at room temperature (1-24 h) | Reaction completion monitored | Conversion to crude pyrrolidinyl ketone |

| 4 | Partition between H2O and Et2O, wash aqueous layer with Et2O | Separation of organic and aqueous phases | Extraction of product into organic phase |

| 5 | Extract organic layer with 1 M HCl, basify aqueous layer to pH 8-9 with Na2CO3 or NaOH, re-extract with Et2O | Acid-base extraction to purify amine | Isolation of free base amine |

| 6 | Dry organic extracts (MgSO4), filter, treat with 2 M ethereal HCl | Precipitation of amine hydrochloride salt | Purified solid amine salt obtained |

| 7 | Recrystallize from EtOH/Et2O | Purification | Pure 3-ethyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride |

This protocol ensures high purity of the final compound, with the recrystallization step critical for removing impurities and obtaining a crystalline product suitable for further applications.

Alternative Synthetic Routes and Considerations

While the above method is a direct nucleophilic substitution, other synthetic strategies may be employed depending on the desired stereochemistry and scale:

- Asymmetric synthesis: For chiral versions of the compound, resolution of racemic mixtures or asymmetric catalysis may be used. For example, diastereomeric salt formation with chiral acids followed by recrystallization can achieve enantiomeric enrichment.

- Reductive amination: Starting from the corresponding ketone, reductive amination with pyrrolidine and a reducing agent can be an alternative to direct substitution.

- Use of safer reagents: Some processes avoid hazardous reagents such as thionyl chloride or metal hydrides by employing milder halogenation or reduction methods, improving industrial scalability and safety.

Research Findings and Analytical Data

- Purity assessment: The purity of pyrrolidinyl pentanamine derivatives is commonly verified by proton nuclear magnetic resonance (^1H-NMR) spectroscopy, focusing on characteristic methyl and methylene proton signals to confirm substitution and stereochemical purity.

- Diastereomeric purity: Recrystallization from diastereomeric salts (e.g., dibenzoyl-D-tartaric acid) can yield compounds with diastereomeric excess greater than 95%, as assessed by NMR triplet signal disappearance.

- X-ray crystallography: Absolute stereochemistry confirmation is achievable via X-ray structural analysis, providing definitive configuration assignments for chiral intermediates and final products.

- Industrial relevance: The compound and its analogues have been studied as intermediates in pharmaceutical preparations, such as tapentadol analogues, emphasizing the importance of scalable, safe, and efficient synthetic routes.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | α-Bromoketone | Pyrrolidine, Et2O or EtOH | Ice bath, room temp stirring | Straightforward, high yield | Requires α-bromoketone preparation |

| Reductive amination | Pentanone derivative | Pyrrolidine, reducing agent (e.g., NaBH3CN) | Mild heating | Avoids halogenated intermediates | May require chiral catalysts for stereoselectivity |

| Diastereomeric salt resolution | Racemic amine | Chiral acid (e.g., dibenzoyl-D-tartaric acid) | Recrystallization | High enantiomeric purity | Additional purification steps |

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Research

3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine has garnered attention as a lead compound in the development of new psychoactive drugs targeting neurotransmitter systems, particularly dopamine and norepinephrine transporters. Its structural similarities to known psychoactive substances suggest it may exhibit stimulant properties similar to those of amphetamines .

Chemical Probes

In medicinal chemistry, pyrrolidine derivatives are often utilized as scaffolds for synthesizing compounds aimed at treating various diseases. The compound's ability to modulate neurotransmitter levels positions it as a valuable chemical probe for exploring neuropharmacological mechanisms.

Forensic Medicine

The emergence of synthetic cathinones, including derivatives like 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine, has raised concerns in forensic medicine due to their psychoactive effects and potential for abuse. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify these substances in biological samples, contributing to drug monitoring and regulation efforts .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine, highlighting their unique features and applications:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Contains a phenyl ring instead of an ethyl group | Potent dopamine transporter inhibitor |

| α-Pyrrolidinopentiophenone | A phenethyl derivative featuring a pyrrolidine ring | Exhibits stimulant effects similar to amphetamines |

| N-Ethylhexedrone | Ketone derivative impacting similar receptors | Recognized for its stimulant properties |

Case Studies and Research Findings

Several studies have assessed the pharmacological profiles of compounds related to 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amines:

Study on Inhibition Potency

Research indicates that analogs of 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amines exhibit varying degrees of inhibition at dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT). For instance, certain derivatives showed significant potency in inhibiting DAT, surpassing that of cocaine in some assays .

Behavioral Studies

Behavioral assessments in animal models have demonstrated that compounds related to this class can stimulate locomotor activity, suggesting potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) or depression .

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine involves the inhibition of the uptake of dopamine and norepinephrine . This inhibition is more potent than that of substances with known abuse potential, such as methcathinone, cocaine, and methamphetamine. The compound interacts with molecular targets and pathways involved in neurotransmitter regulation.

Comparison with Similar Compounds

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)

- Structural Differences :

- α-PVP replaces the primary amine group with a ketone at position 1 and introduces a phenyl group at the same position.

- The pyrrolidine substituent at position 2 is retained.

- Unlike 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine, α-PVP’s ketone and phenyl groups are critical for its psychoactivity, highlighting how functional group alterations drastically shift biological activity.

3-Ethyl-2-(morpholin-4-yl)pentan-1-amine

- Structural Differences :

- The discontinued commercial status of this morpholine analog (CymitQuimica) may reflect challenges in synthesis, stability, or demand .

- Biological Implications :

Pentan-1-amine (Unsubstituted)

- Structural Differences :

- Lacks substituents at positions 2 and 3.

- Biocatalytic Relevance :

- Lipophilicity :

- The unsubstituted amine has lower lipophilicity, whereas the target compound’s substituents likely enhance membrane permeability, a critical factor in drug design.

Data Table: Key Structural and Functional Comparisons

Biological Activity

3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine is a synthetic compound that belongs to the class of substances known as synthetic cathinones, which are structurally related to naturally occurring khat. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine is C₁₀H₁₅N₂, with a molecular weight of 184.32 g/mol. Its structure features a pentanamine backbone with an ethyl substituent at the third carbon and a pyrrolidine ring at the second carbon. The following table summarizes its structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₂ |

| Molecular Weight | 184.32 g/mol |

| Functional Groups | Amine, Pyrrolidine |

Biological Activity

The biological activity of 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine has not been extensively characterized in the literature, but its structural similarities to other psychoactive compounds suggest potential stimulant effects. Research into related compounds indicates that they often act as monoamine reuptake inhibitors, particularly for dopamine and norepinephrine.

Synthetic cathinones typically exert their effects by inhibiting the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The inhibition of these transporters leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced mood, alertness, and euphoria.

Comparative Analysis with Related Compounds

Several analogs of 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine have been studied for their pharmacological profiles. The following table compares it with structurally similar compounds:

Case Studies and Research Findings

Research into synthetic cathinones has highlighted various case studies illustrating their impact on human health and behavior. For instance, studies have shown that substances like pyrovalerone can lead to significant increases in locomotor activity in animal models, suggesting similar potential for 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine.

Notable Findings

- Stimulant Effects : In animal studies, pyrovalerone has been shown to stimulate locomotor activity significantly at doses as low as 2 mg/kg .

- Neurotransmitter Interaction : Analog studies indicate that compounds with similar structures inhibit DA and NE uptake effectively while showing less potency at serotonin transporters .

- Potential for Abuse : As a member of the synthetic cathinone family, there is concern regarding the potential for abuse and dependence associated with 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine due to its stimulant properties .

Q & A

Q. Why do computational predictions and experimental binding data sometimes disagree for this compound?

- Methodological Answer : Discrepancies may stem from solvent effects (implicit vs. explicit solvation models) or protein flexibility (rigid vs. flexible docking). Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.